molecular formula C17H14O3 B11949031 3-Benzoyl-2-benzylidenepropionic acid CAS No. 57999-77-6

3-Benzoyl-2-benzylidenepropionic acid

Cat. No.: B11949031
CAS No.: 57999-77-6
M. Wt: 266.29 g/mol
InChI Key: LFYGPJPULMXIEY-PTNGSMBKSA-N
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Description

3-Benzoyl-2-benzylidenepropionic acid is an organic compound with the molecular formula C17H14O3 It is known for its unique structure, which includes both benzoyl and benzylidene groups attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoyl-2-benzylidenepropionic acid typically involves the condensation of benzaldehyde with benzoylacetone under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-2-benzylidenepropionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, or reduce the benzoyl group to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzoyl or benzylidene derivatives.

Scientific Research Applications

3-Benzoyl-2-benzylidenepropionic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-benzylidenepropionic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzoyl and benzylidene groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

  • 2-Benzoylbenzoic acid
  • 3-Benzylbenzoic acid
  • 4-Benzoylbenzoic acid

Comparison: 3-Benzoyl-2-benzylidenepropionic acid is unique due to the presence of both benzoyl and benzylidene groups, which confer distinct reactivity and properties compared to similar compounds. For example, 2-Benzoylbenzoic acid lacks the benzylidene group, which affects its chemical behavior and potential applications. Similarly, 3-Benzylbenzoic acid and 4-Benzoylbenzoic acid have different substitution patterns, leading to variations in their reactivity and uses.

Properties

CAS No.

57999-77-6

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

(2Z)-2-benzylidene-4-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C17H14O3/c18-16(14-9-5-2-6-10-14)12-15(17(19)20)11-13-7-3-1-4-8-13/h1-11H,12H2,(H,19,20)/b15-11-

InChI Key

LFYGPJPULMXIEY-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/CC(=O)C2=CC=CC=C2)\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=C(CC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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